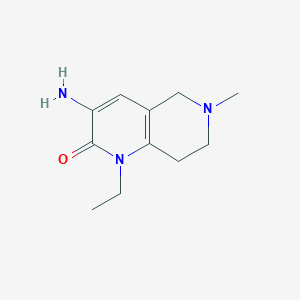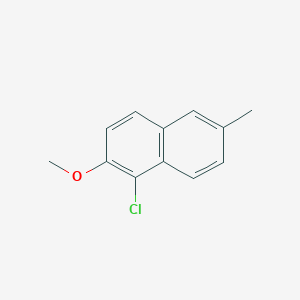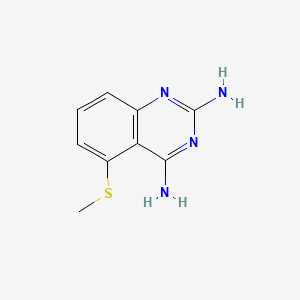
3-(Hex-1-YN-1-YL)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hex-1-YN-1-YL)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives has been extensively studied. One common method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This amide is then heated with phosphorus pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which upon oxidation with palladium or selenium, produces isoquinoline .
Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as starting materials. Cyclization under acidic conditions leads to the formation of isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline often involves the extraction from coal tar, where it is found in small quantities. The extracted isoquinoline can then be purified and used as a precursor for various chemical syntheses .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hex-1-YN-1-YL)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8 positions.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, tin and hydrochloric acid for mild reduction, and hydrogen with a platinum catalyst for catalytic reduction .
Major Products
The major products formed from these reactions include N-oxide, pyridine-3,4-dicarboxylic acid, 1,2,3,4-tetrahydroisoquinoline, and decahydroisoquinoline .
Wissenschaftliche Forschungsanwendungen
3-(Hex-1-YN-1-YL)isoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Hex-1-YN-1-YL)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act on the nervous system, exhibiting effects such as analgesia and sedation. They interact with neurotransmitter receptors and enzymes, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Hex-1-YN-1-YL)isoquinoline include quinoline, pyridine, and other isoquinoline derivatives .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines the isoquinoline core with a hex-1-yn-1-yl substituent. This structural modification can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
70437-13-7 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
3-hex-1-ynylisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-3-4-5-10-15-11-13-8-6-7-9-14(13)12-16-15/h6-9,11-12H,2-4H2,1H3 |
InChI-Schlüssel |
UAQFEFHDCUNIDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC1=CC2=CC=CC=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)

![2-(Cyclopropylmethyl)-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894879.png)

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)



